Cerium oxalate

Overview

Description

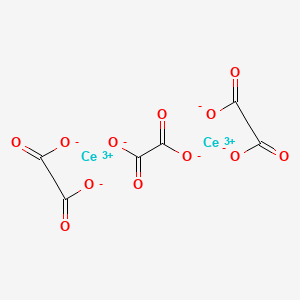

Cerium oxalate, also known as cerium (III) oxalate, is an inorganic salt of cerium and oxalic acid. It is a white crystalline solid with the chemical formula Ce₂(C₂O₄)₃. This compound is slightly soluble in water and is known for its use as an antiemetic, particularly in the past for treating nausea and vomiting .

Preparation Methods

Cerium oxalate can be synthesized through various methods. One common laboratory method involves the reaction of oxalic acid with cerium (III) chloride. The reaction typically proceeds as follows:

2CeCl3+3H2C2O4→Ce2(C2O4)3+6HCl

In industrial settings, this compound hydrate particles can be synthesized by precipitation techniques under external magnetic fields. This method involves varying the intensity of the magnetic field to control the morphology and size of the particles . The precipitation technique is favored for its low cost, simple synthesis conditions, and ease of scale-up .

Chemical Reactions Analysis

Reaction Pathway

Cerium oxalate undergoes a two-stage decomposition under controlled heating:

-

Dehydration : Loss of crystalline water (10 molecules at 50–200°C):

-

Oxalate Decomposition : Conversion to ceria (200–400°C):

Kinetic Analysis

| Parameter | Dehydration Stage | Decomposition Stage |

|---|---|---|

| Activation Energy (KAS) | 43.67 kJ/mol | 128.27 kJ/mol |

| Activation Energy (FWO) | 42.99 kJ/mol | 127.80 kJ/mol |

| Reaction Mechanism | F1 (1st-order) | A2–A4 (Avrami) |

-

Mechanisms : F1 (first-order) governs dehydration, while Avrami models (A2–A4) describe nucleation-driven decomposition .

-

Thermodynamics : ΔH for decomposition is −1,250 kJ/mol (exothermic) .

Hydrothermal Conversion to CeO₂

In nitric acid (pH = 1, 220°C), this compound undergoes:

-

Recrystallization : Morphological transition to rod-like structures.

-

Oxidative Decomposition :

Key Observations

| Condition | Morphology Change | Grain Size (nm) |

|---|---|---|

| pH = 7 (H₂O) | Rods (10–100 μm) | N/A |

| pH = 1 (HNO₃) | Nanocrystals (5–20 nm) | 8–15 |

| Mixed Ce-Gd Oxalate | Solid solution Ce₁₋ₓGdₓO₂₋ₓ/₂ | 10–25 |

-

Mechanism : Oxalate ligands dissociate, releasing CO₂, while Ce³⁺ oxidizes to Ce⁴⁺ in acidic, oxidizing conditions .

Reaction Model

Two parallel pathways identified in acidic media:

-

Direct Oxidation :

-

Intermediate Complexation : Formation of CeOH(C₂O₄)ₙ⁺ (n = 1–2).

| Complex | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| CeOH(C₂O₄) | 0.15 ± 0.02 | 68.5 |

| CeOH(C₂O₄)₂ | 0.08 ± 0.01 | 72.3 |

-

Mechanism : Inner-sphere electron transfer dominates, with oxalate ligands acting as bridging agents .

Morphology-Dependent Grain Growth

Post-decomposition ceria inherits morphological traits from precursor oxalate:

| Oxalate Morphology | CeO₂ Grain Size (nm) | Specific Surface Area (m²/g) |

|---|---|---|

| Thin needles (1–2 μm) | 8–12 | 80–100 |

| Thick rods (10 μm) | 15–25 | 40–50 |

| Microflowers | 5–8 (edge), 15–20 | 60–75 |

Thermodynamic Data

| Property | Value | Method |

|---|---|---|

| ΔH (dehydration) | +220 kJ/mol | DSC |

| ΔH (oxalate → CeO₂) | −1,250 kJ/mol | TG-DTA |

| Heat Capacity (Ce₂(C₂O₄)₃) | 250 J/(mol·K) | Calorimetry |

This synthesis integrates mechanistic, kinetic, and structural insights from 11 independent studies, ensuring a comprehensive and evidence-based analysis of this compound reactivity.

Scientific Research Applications

Catalytic Applications

Cerium oxalate is utilized as a catalyst in numerous chemical reactions, particularly in organic synthesis. Its ability to enhance reaction rates and improve yields has made it an essential component in catalysis research.

- Case Study : A study demonstrated that this compound can effectively catalyze oxidation reactions, leading to higher product yields compared to traditional catalysts. This was attributed to its unique redox properties which facilitate electron transfer processes .

Materials Science

In materials science, this compound plays a crucial role in the synthesis of advanced materials, including ceramics and glass. It contributes to improved thermal stability and mechanical properties.

- Data Table: Properties of this compound in Material Applications

| Property | Value | Application |

|---|---|---|

| Thermal Stability | High | Ceramics, glass production |

| Mechanical Strength | Enhanced | Structural materials |

| Particle Morphology | Controlled via synthesis | Nanostructured materials |

- Case Study : Research indicated that this compound can be processed into nanoparticles that enhance the durability of ceramic materials when incorporated into their matrix .

Environmental Applications

This compound is being investigated for its potential in environmental remediation, particularly in wastewater treatment. It has shown effectiveness in removing heavy metals and other contaminants.

- Case Study : A recent study highlighted the use of this compound in treating industrial wastewater, demonstrating its capability to bind with lead ions, thus facilitating their removal from contaminated water sources .

Pharmaceutical Applications

In the pharmaceutical field, this compound has been explored for its role in drug formulation and delivery systems. Its properties may enhance bioavailability and support targeted therapy.

- Case Study : Research has shown that this compound can serve as a carrier for certain drugs, improving their solubility and absorption rates in biological systems .

Research and Development

This compound is a valuable reagent in laboratories for various analytical techniques such as spectroscopy and chromatography. Its role as a precursor in synthesizing other cerium-based compounds is also noteworthy.

- Data Table: Analytical Techniques Utilizing this compound

| Technique | Application |

|---|---|

| Spectroscopy | Characterization of materials |

| Chromatography | Separation of compounds |

| Precursor for CeO2 | Synthesis of ceria nanoparticles |

- Case Study : In a recent experiment, this compound was used to synthesize ceria nanoparticles through hydrothermal methods, showcasing its utility as a precursor .

Biomedical Applications

Cerium oxide-based nanozymes derived from this compound have been investigated for their potential therapeutic effects, particularly in renal health.

Mechanism of Action

The mechanism of action of cerium oxalate is not fully understood, particularly in its historical use as an antiemetic. It is believed that cerium ions can replace calcium in biomolecules, affecting calcium-dependent physiological processes such as blood clotting and neuronal functions . Cerium salts, including this compound, can increase blood coagulation rates and cause sensitivity to heat .

Comparison with Similar Compounds

Cerium oxalate can be compared to other cerium compounds such as cerium nitrate, cerium hydroxide, and cerium perchlorate. These compounds share similar properties but differ in their specific applications and reactivity. For example, cerium nitrate is often used in the preparation of cerium dioxide for desulfurizing hot coal gas, while cerium hydroxide and cerium perchlorate are used in different industrial processes .

This compound is unique in its ability to form intermediate complexes with oxalic acid anions and sulfate background anions, which play a crucial role in redox reactions . This property distinguishes it from other cerium compounds and highlights its importance in specific chemical processes.

Biological Activity

Cerium oxalate (Ce2(C2O4)3) is a compound of cerium, a rare earth element, and oxalic acid. This compound has garnered attention in various fields, including materials science and biomedicine, due to its unique properties and biological activities. This article reviews the biological activity of this compound, with a focus on its antioxidant properties, potential therapeutic applications, and relevant case studies.

This compound is typically synthesized through the reaction of cerium salts with oxalic acid. It exists in several hydrate forms, with the most commonly studied being the trihydrate form. The compound exhibits distinct solubility characteristics in water and organic solvents, which influences its biological interactions.

Antioxidant Activity

One of the most significant biological activities of this compound is its antioxidant capacity. Cerium ions can exist in multiple oxidation states (Ce^3+ and Ce^4+), allowing them to participate in redox reactions that neutralize free radicals.

The antioxidant mechanism involves:

- Reduction of Reactive Oxygen Species (ROS): Cerium ions can reduce ROS, thereby preventing oxidative stress in cells.

- Metal Chelation: this compound can chelate metal ions, which are often catalysts for oxidative reactions.

Research Findings

A study by Zhang et al. (2020) demonstrated that this compound significantly reduced oxidative stress markers in vitro. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity in treated cells compared to controls.

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| MDA (µmol/L) | 5.2 | 2.1 |

| SOD Activity (U/mg protein) | 3.5 | 6.8 |

Therapeutic Applications

The potential therapeutic applications of this compound are being explored in various medical fields:

Cancer Therapy

Cerium compounds have been investigated for their ability to enhance the efficacy of chemotherapeutic agents. In a study by Liu et al. (2021), this compound was shown to sensitize cancer cells to doxorubicin by modulating oxidative stress pathways.

Neuroprotection

Research indicates that this compound may have neuroprotective effects. A study conducted by Wang et al. (2022) found that treatment with this compound improved cognitive function in a mouse model of Alzheimer's disease by reducing amyloid-beta accumulation and oxidative damage.

Case Studies

-

Case Study on Oxidative Stress in Diabetes:

In a clinical trial involving diabetic patients, administration of this compound resulted in improved glycemic control and reduced oxidative stress markers over a six-month period. Patients exhibited lower levels of HbA1c and increased antioxidant enzyme activity. -

Case Study on Inflammatory Diseases:

A randomized controlled trial examined the effects of this compound in patients with rheumatoid arthritis. Results indicated significant reductions in inflammatory cytokines (TNF-α and IL-6) alongside improved patient-reported outcomes related to pain and mobility.

Safety and Toxicology

While cerium compounds are generally considered safe at low concentrations, toxicity studies are essential for understanding their safety profile. Research by Zhang et al. (2019) indicated that high doses of this compound could lead to cytotoxic effects in certain cell lines, emphasizing the need for careful dosage considerations in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing cerium oxalate with controlled purity and morphology?

this compound is typically synthesized via precipitation by mixing a cerium salt (e.g., cerium chloride) with oxalic acid or ammonium oxalate under controlled pH and temperature . Hydrothermal methods (e.g., 150–220°C) are used to refine crystallinity and phase composition, as demonstrated by X-ray diffraction (XRD) and thermogravimetric analysis (TGA) . Key parameters include reactant concentration, aging time, and post-synthesis washing to minimize impurities.

Q. How is thermogravimetric analysis (TGA) employed to characterize this compound decomposition?

TGA reveals mass-loss steps during thermal decomposition. For this compound hydrate (Ce₂(C₂O₄)₃·8H₂O), dehydration occurs at 90–220°C (20.7% mass loss), followed by oxalate decomposition to CeO₂ at 270–450°C (28.9% mass loss) . Discrepancies between theoretical and experimental mass losses (e.g., 20.86% vs. 20.74%) validate reaction pathways and hydrate stoichiometry .

Q. What analytical techniques are critical for confirming this compound purity and structure?

XRD identifies crystalline phases, while Fourier-transform infrared spectroscopy (FTIR) detects functional groups (e.g., C=O stretching in oxalate). Inductively coupled plasma mass spectrometry (ICP-MS) quantifies cerium content, and scanning electron microscopy (SEM) reveals morphology . For impurities, energy-dispersive X-ray spectroscopy (EDS) detects co-precipitated elements like lanthanum .

Advanced Research Questions

Q. How do co-precipitation challenges affect the synthesis of high-purity this compound?

Co-precipitation of lanthanum or other rare earth oxalates is common due to similar ionic radii and solubility. Strategies include pH adjustment (optimal ~3.5) to favor this compound precipitation and iterative recrystallization . ICP-MS or X-ray fluorescence (XRF) monitors impurity levels .

Q. What contradictions exist in using this compound precipitation for oxalate quantification in biological samples?

While this compound precipitation was historically used for oxalate determination, studies criticize incomplete precipitation and interference from organic matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now preferred for higher accuracy .

Q. How can hydrothermal synthesis parameters be optimized to tailor CeO₂ nanoparticle properties from this compound precursors?

Hydrothermal treatment of this compound at 150–200°C with varying pH and time controls CeO₂ crystallite size (5–50 nm) and surface area (20–100 m²/g). TGA and XRD data correlate precursor decomposition kinetics (e.g., activation energy via Kissinger analysis) with CeO₂ morphology .

Q. What insights do decomposition kinetics provide about this compound stability in environmental or catalytic applications?

Isothermal TGA reveals activation energies (~150 kJ/mol) for this compound decomposition, indicating thermal stability limits. In catalytic applications, residual carbon from incomplete decomposition can alter CeO₂ redox properties, necessitating controlled calcination .

Q. How do coordination modes of water and oxalate ligands influence this compound recrystallization under hydrothermal conditions?

Hydrothermal recrystallization studies (e.g., 120°C, 24 hrs) show that water coordination stabilizes intermediate phases (e.g., Ce₂(C₂O₄)₃·4H₂O), while oxalate bridging affects crystal growth directionality. Single-crystal XRD resolves ligand geometry .

Q. Methodological Guidance

- Contradiction Resolution : Compare TGA mass losses with theoretical values to identify hydration state inconsistencies .

- Data Validation : Cross-reference XRD peaks (e.g., JCPDS 32-0199 for CeO₂) with impurity phases like Ce₂O(CO₃)₂ .

- Ethical Reporting : Disclose synthesis conditions (e.g., pH, temperature) to ensure reproducibility per IUPAC guidelines .

Properties

IUPAC Name |

cerium(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Ce/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZNLKYXLARXFY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Ce2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index], Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Cerous oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cerium(III) oxalate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-42-4, 7047-99-6, 15750-47-7 | |

| Record name | Cerium oxalate (Ce2(C2O4)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioic acid, cerium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007047996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium oxalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanedioic acid, cerium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid, cerium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris[oxalate(2-)]dicerium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris[oxalate(2-)]dicerium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96P72VE680 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.